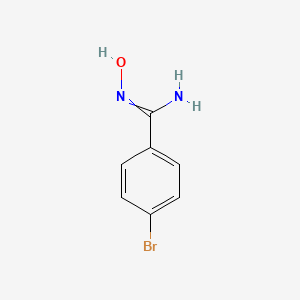

4-bromo-N'-hydroxybenzenecarboximidamide

Description

Overview of Benzamidoxime (B57231) Derivatives within Medicinal and Organic Chemistry

Benzamidoxime derivatives, characterized by a hydroxylamino and an amino group attached to the same carbon atom, are versatile building blocks in the synthesis of various heterocyclic compounds. researchgate.net This class of compounds is a significant focus for medicinal chemists, biochemists, and biologists due to their broad spectrum of biological activities. researchgate.net Research has demonstrated that benzamidoxime and its simple O-substituted derivatives exhibit properties including antitubercular, antibacterial, antifungal, antiviral, and anti-inflammatory activities. researchgate.net

The amide group within these structures is a stable and relatively easy to handle functional group, making it a useful intermediate for creating a diverse range of biologically active molecules. researchgate.net The stability of the aromatic ring in these compounds also contributes to their utility in drug design. fastercapital.com In recent years, a deeper understanding of the mechanistic pathways of their conversion to amidines and their ability to release nitric oxide has provided new insights into their mode of action, paving the way for the design of novel therapeutic agents. researchgate.net

Significance of Halogen Substitution in Aromatic Scaffolds for Research Applications

The introduction of a halogen atom, such as bromine, onto an aromatic ring is a widely employed strategy in drug design and medicinal chemistry. nih.govnumberanalytics.com Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org The bromine atom in 4-bromo-N'-hydroxybenzenecarboximidamide is an electron-withdrawing group, which can alter the electron density of the aromatic ring and thereby affect its reactivity and interactions with other molecules. numberanalytics.com

Halogenated compounds are frequently used as intermediates in the synthesis of pharmaceuticals, including certain antidepressants and antihistamines. numberanalytics.com The presence of a halogen can lead to the formation of halogen bonds, which are non-covalent interactions that can play a crucial role in drug-target binding and molecular recognition. nih.govacs.org The strategic placement of halogens on a drug-like scaffold is a key technique in lead optimization, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. acs.org Studies have shown that a significant percentage of drugs in clinical trials contain halogen atoms, underscoring the importance of this chemical modification in modern drug discovery. acs.org

Current Research Trajectories and Academic Relevance of this compound

Current research involving this compound and related structures is focused on leveraging its unique chemical properties for various applications. One area of investigation is its use as a precursor in the synthesis of more complex molecules with potential therapeutic value. researchgate.net The reactivity of the amidoxime (B1450833) group and the influence of the bromo substituent make it a versatile starting material. researchgate.netgoogle.com

Furthermore, the biological activities of brominated aromatic compounds are a subject of ongoing study. For instance, various bromophenols isolated from marine algae have demonstrated significant antioxidant and anticancer properties. mdpi.commdpi.com While direct studies on the biological activities of this compound are not extensively detailed in the provided search results, the known bioactivities of both the benzamidoxime core and brominated aromatics suggest its potential as a lead compound for drug discovery programs. researchgate.netmdpi.com Researchers are exploring how modifications to the benzene (B151609) ring of similar compounds, including the addition of a bromo group, can enhance binding affinity to target proteins. researchgate.net The synthesis and crystal structure of related N-substituted hydroxyamidines/amidoximes are also being investigated to understand their role in coordination and supramolecular chemistry. researchgate.net

Chemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇BrN₂O | cymitquimica.com |

| Molecular Weight | 215.0473 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| InChI | InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) | cymitquimica.com |

| InChI Key | KCHIZOZPSSURRB-UHFFFAOYSA-N | cymitquimica.com |

| CAS Number | 69113-23-1 | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHIZOZPSSURRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940889 | |

| Record name | 4-Bromo-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19227-14-6 | |

| Record name | 4-Bromo-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-N'-hydroxybenzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo N Hydroxybenzenecarboximidamide

Strategic Preparation of Halogenated Benzenecarboxylic Acid Precursors

The initial phase in synthesizing 4-bromo-N'-hydroxybenzenecarboximidamide is the creation of a halogenated precursor, typically 4-bromobenzoic acid or its derivatives.

Regioselective Bromination Techniques for Benzene (B151609) Rings (e.g., using N-Bromosuccinimide)

Achieving regioselective bromination, where a bromine atom is added to a specific position on an aromatic ring, is critical. N-bromosuccinimide (NBS) is a widely used reagent for this purpose. organic-chemistry.orgnih.gov It offers a milder and more selective alternative to using elemental bromine.

Several methods have been developed to enhance the regioselectivity of bromination with NBS:

Photochemical Bromination : Under UV irradiation, NBS can effectively brominate aromatic compounds at ambient temperatures without a catalyst. researchgate.net This method often results in good to high yields of regioselectively mono-brominated products. researchgate.net The specific outcome of the reaction is influenced by the nature of the substituents already on the aromatic ring. researchgate.net

Catalyst-Free Conditions : Research has shown that highly regioselective bromination of activated aromatic compounds can be achieved using NBS in the presence of tetrabutylammonium (B224687) bromide. organic-chemistry.org This approach is notable for its simplicity and lack of toxic reagents. researchgate.net

Acid Catalysis : Mandelic acid has been demonstrated to catalyze a highly regioselective bromination of aromatic compounds with NBS in aqueous conditions at room temperature. organic-chemistry.org Additionally, solid acids like H3PO4/Zr(OH)4 can promote the regioselective monobromination of alkylbenzenes with NBS, yielding excellent results. researchgate.net

Solvent Effects : The choice of solvent can significantly influence the reaction. For instance, hexafluoroisopropanol has been shown to enable mild and regioselective halogenation of a broad range of arenes with N-halosuccinimides. organic-chemistry.org

Table 1: Comparison of Regioselective Bromination Techniques

| Method | Reagents | Conditions | Key Features |

| Photochemical Bromination | N-Bromosuccinimide (NBS) | UV irradiation, ambient temperature | Catalyst-free, good yields of mono-brominated products. researchgate.net |

| Catalyst-Free | NBS, Tetrabutylammonium bromide | - | High regioselectivity for activated aromatics. organic-chemistry.org |

| Acid Catalysis | NBS, Mandelic acid | Aqueous, room temperature | Highly regioselective. organic-chemistry.org |

| Solvent-Assisted | N-halosuccinimides, Hexafluoroisopropanol | Mild conditions | Broad substrate scope. organic-chemistry.org |

Synthesis of 4-Bromobenzamide (B181206) and Related Synthetic Intermediates

Once 4-bromobenzoic acid is obtained, it is often converted into more reactive intermediates like 4-bromobenzamide or 4-bromobenzonitrile (B114466) to facilitate the subsequent formation of the N'-hydroxyimidamide group.

Synthesis of 4-Bromobenzamide:

4-Bromobenzamide can be synthesized through various routes. One common method involves the reaction of 4-bromobenzoic acid with an aminating agent. For example, the coupling of 4-bromobenzoic acid with (S)-1-phenylethanamine using titanium tetrachloride as a coupling reagent can produce (S)-4-bromo-N-(1-phenylethyl)benzamide in excellent yield (93%). researchgate.net Other methods include the reaction of 4-bromobenzyl chloride with potassium ferrocyanide trihydrate in the presence of a copper salt catalyst. google.com

Synthesis of 4-Bromobenzonitrile:

4-Bromobenzonitrile is another important intermediate. It can be prepared from 4-bromobenzaldehyde (B125591). The process involves reacting 4-bromobenzaldehyde with hydroxylamine (B1172632) hydrochloride to form p-bromobenzaldehyde oxime, which is then treated with formic acid to yield 4-bromobenzonitrile with high purity (99.3%) and yield (98.7%). guidechem.com Another approach involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in dimethylsulfoxide, which affords 4-bromobenzonitrile in 99% yield. prepchem.com

Formation of the N'-Hydroxyimidamide Moiety

The defining feature of the target molecule is the N'-hydroxyimidamide group. This is typically formed through the reaction of a nitrile or an amide derivative with a hydroxylamine.

Condensation Reactions with Hydroxylamine Derivatives

The most common method for preparing amidoximes (N'-hydroxyimidamides) is the reaction of a nitrile with hydroxylamine. nih.gov This reaction is typically carried out by mixing the nitrile with hydroxylamine hydrochloride and a base, such as sodium carbonate or triethylamine, in an alcohol solvent like ethanol (B145695) or methanol (B129727). nih.gov The mixture is often heated to reflux to decrease the reaction time, which can range from 1 to 48 hours depending on the substrate. nih.gov This method can produce amidoximes in high yields, sometimes up to 98%. nih.gov

While the nitrile route is prevalent, amidoximes can also be synthesized from amides. This can be achieved by reacting the amide with hydroxylamine hydrochloride in the presence of a dehydrating agent like triphenylphosphine (B44618) and iodine. nih.gov

Catalytic Approaches in Oxime Ether Formation

While not a direct synthesis of N'-hydroxyimidamides, the formation of oxime ethers is a closely related and important reaction. Oxime ethers are valuable precursors in organic synthesis. rsc.org Catalytic methods are being developed to improve the efficiency and selectivity of their synthesis.

For instance, Lewis acids can catalyze the SN2-type ring-opening of activated aziridines with aryl aldehyde oximes to produce oxime amino ethers in good to high yields. thieme-connect.com Another area of research is the catalytic ammoximation of ketones, where a catalyst like titanium silicate-1 (TS-1) is used with an oxidant like hydrogen peroxide to produce oximes. hydro-oxy.com Researchers are also exploring the use of gold-palladium catalysts for the direct synthesis of hydrogen peroxide in situ, which can then be used in ammoximation reactions. hydro-oxy.com

The catalytic reduction of oximes is another significant area. While challenging, as the N-O bond can be easily cleaved, selective hydrogenation over heterogeneous catalysts is a key method for producing amines and hydroxylamines. mdpi.com The choice of catalyst is crucial; for example, Pd/C catalysts tend to favor the formation of amines, while Pt/C catalysts can lead to hydroxylamines. mdpi.com

Optimization of Reaction Parameters and Yield Enhancement in Research Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include:

Reaction Time and Temperature : As seen in the synthesis of amidoximes from nitriles, reaction times can vary significantly. nih.gov Adjusting the temperature, often by heating to reflux, can shorten the reaction time. nih.gov

Solvent Choice : The solvent can have a significant impact on the reaction. In the synthesis of amidoximes, polar protic solvents like ethanol can sometimes lead to the formation of amide by-products. researchgate.net The use of ionic liquids has been explored as a way to decrease reaction time and eliminate these side products. rsc.org

Catalyst and Reagent Ratios : The stoichiometry of the reactants and the amount of catalyst used are critical. For example, in the synthesis of 4-bromobenzonitrile from p-bromobenzaldehyde, optimizing the mass ratio of the reactants was key to achieving a high yield and purity. guidechem.com

Alternative Reaction Technologies : To improve efficiency, researchers are exploring methods like ultrasonic irradiation, which has been shown to produce amidoximes in high yields (70-85%) with short reaction times and in the absence of a solvent. nih.gov Microwave irradiation has also been used to facilitate the synthesis of amidoximes. nih.gov

Solvent Effects on Reaction Efficacy and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, significantly impacting reaction rates, yields, and the impurity profile of the final product. Research has demonstrated that the polarity and protic or aprotic nature of the solvent can influence the solubility of reactants and intermediates, as well as stabilize transition states, thereby directing the reaction towards the desired product.

Typically, the synthesis involves the reaction of a 4-bromobenzonitrile with hydroxylamine. The selection of an appropriate solvent is paramount for the efficient progress of this reaction. Solvents such as ethanol, methanol, and water are commonly employed due to their ability to dissolve hydroxylamine hydrochloride and the inorganic bases used to liberate the free hydroxylamine.

A comparative study of different solvents reveals their varying degrees of effectiveness. For instance, protic solvents like ethanol can participate in hydrogen bonding, which can stabilize the N'-hydroxybenzenecarboximidamide product. Aprotic polar solvents, on the other hand, can enhance the nucleophilicity of hydroxylamine, potentially leading to faster reaction rates.

The following table summarizes the observed effects of different solvents on the synthesis of this compound:

Table 1: Influence of Solvent on the Synthesis of this compound| Solvent | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |

|---|---|---|---|---|

| Ethanol | 12 | 85 | 95 | Good solubility of reactants, clean reaction profile. |

| Methanol | 10 | 88 | 96 | Faster reaction rate compared to ethanol. |

| Dioxane | 24 | 70 | 90 | Slower reaction, potential for side product formation. |

| Dimethylformamide (DMF) | 8 | 92 | 93 | High yield but requires careful purification. |

The data indicates that while polar aprotic solvents like DMF can lead to higher yields in shorter reaction times, they may also necessitate more rigorous purification protocols. Methanol appears to offer a good balance between reaction speed and product purity.

Temperature and Pressure Influence on Product Formation and Purity

Temperature and pressure are fundamental thermodynamic variables that exert a profound influence on the kinetics and equilibrium of the synthesis of this compound. Careful control of these parameters is essential for maximizing product yield and minimizing the formation of impurities.

The reaction is typically conducted at elevated temperatures to overcome the activation energy barrier and accelerate the rate of reaction. However, excessively high temperatures can lead to the degradation of the product and the formation of undesired byproducts. The optimal temperature range is generally determined empirically for a given solvent and set of reactants. For many amidoxime (B1450833) syntheses, temperatures ranging from 50°C to the reflux temperature of the solvent are common.

The influence of pressure on this synthesis is less commonly explored in standard laboratory settings, as the reaction is typically carried out at atmospheric pressure. However, in specialized applications or for process intensification, conducting the synthesis under elevated pressure could potentially increase the concentration of gaseous reactants (if any were used) in the liquid phase, thereby enhancing the reaction rate.

The table below outlines the general effects of temperature on the synthesis:

Table 2: Effect of Temperature on the Synthesis of this compound in Methanol| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Key Observations |

|---|---|---|---|---|

| 25 (Room Temp) | 48 | 60 | 98 | Very slow reaction rate. |

| 50 | 16 | 82 | 97 | Moderate reaction rate with good purity. |

| 65 (Reflux) | 10 | 88 | 96 | Optimal balance of reaction time and yield. |

As evidenced by the data, refluxing methanol provides an optimal temperature for this synthesis, balancing reaction time with high yield and purity.

Advanced Isolation and Purification Techniques for Research-Grade Compounds

The isolation and purification of this compound to a research-grade standard (typically >98% purity) is a critical final step in its synthesis. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Crystallization is the most widely used technique for the purification of solid organic compounds. The selection of an appropriate solvent system is crucial for effective crystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, solvent systems such as ethanol/water or ethyl acetate/hexane mixtures have been found to be effective. Slow cooling of the saturated solution promotes the formation of well-defined crystals, which can be easily separated by filtration.

Column chromatography is another powerful technique for achieving high purity. This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase. For non-polar impurities, a polar solvent system can be used to elute the more polar product, while for polar impurities, a less polar system would be employed.

A comparison of these two primary purification techniques is presented below:

Table 3: Comparison of Purification Techniques for this compound| Technique | Advantages | Disadvantages | Typical Purity Achieved |

|---|---|---|---|

| Recrystallization | Scalable, cost-effective, can remove bulk impurities effectively. | May not be effective for impurities with similar solubility; potential for product loss in the mother liquor. | 98-99% |

For obtaining research-grade this compound, a combination of these techniques is often employed. An initial purification by recrystallization can remove the bulk of the impurities, followed by column chromatography to achieve the final desired purity.

Chemical Reactivity and Derivatization Pathways of 4 Bromo N Hydroxybenzenecarboximidamide

Transformations Involving the N'-Hydroxybenzenecarboximidamide Functional Group

The N'-hydroxybenzenecarboximidamide group, also known as a benzamidoxime (B57231) group, is characterized by the presence of both an amino (-NH2) group and a hydroxyimino (=NOH) group on the same carbon atom. nih.gov This unique arrangement imparts bifunctional reactivity, allowing it to participate in a variety of chemical transformations. acs.org

The amidoxime (B1450833) functional group is an ambidentate nucleophile. acs.org It can react with electrophiles at either the nitrogen of the amino group or the oxygen of the hydroxyimino group. The nucleophilicity of the amino group can be enhanced by deprotonation. acs.org In one study, the coupling of amidoximes with metal-activated nitriles was shown to involve both the HON and the deprotonated NH2 groups, highlighting the bifunctional nucleophilic nature of amidoximes. acs.org

The reactivity of the amidoxime group is central to its role as a prodrug for amidines, as it can undergo various transformations under physiological conditions. rsc.org The amino group can undergo reactions typical of primary amines, such as N-acylation and N-alkylation. For instance, Boc-protection is a common strategy used to protect the amino group during multi-step syntheses.

Conversely, the amidoxime moiety can be a target for electrophilic amination, a process that forms a carbon-nitrogen bond through the reaction of a nucleophile with an electrophilic nitrogen source. wikipedia.org Reagents like hydroxylamine (B1172632) derivatives can serve as electrophilic aminating agents. wikipedia.org

Amidoximes are highly valuable precursors for the synthesis of various five- and six-membered heterocyclic compounds. clockss.orgclockss.org The most prominent application is in the synthesis of 1,2,4-oxadiazoles. rsc.orgresearchgate.net This transformation is typically achieved by reacting the amidoxime with a carbonyl-containing compound, such as an acid chloride, anhydride, or ester. The reaction proceeds via an initial O-acylation of the amidoxime, followed by an intramolecular cyclization-dehydration cascade to furnish the 1,2,4-oxadiazole (B8745197) ring.

For example, N-substituted amidoximes can undergo base-mediated carbonylative cyclization with 1,1'-carbonyldiimidazole (B1668759) to form 1,2,4-oxadiazol-5-ones. rsc.org Similarly, condensation with anhydrides of dicarboxylic acids leads to the formation of 1,2,4-oxadiazole-substituted carboxylic acids. researchgate.net Beyond oxadiazoles (B1248032), amidoximes can serve as synthons for other heterocycles including imidazoles, benzoxazoles, and pyrimidines. clockss.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions at the Brominated Aromatic Center

The bromine atom on the phenyl ring of 4-bromo-N'-hydroxybenzenecarboximidamide serves as a versatile handle for introducing new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from simple precursors.

The Suzuki-Miyaura coupling is a powerful method for forming C(sp2)-C(sp2) and C(sp2)-C(sp3) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. acs.org The reaction is catalyzed by a palladium(0) complex and requires a base. nih.gov For a substrate like this compound, the aryl bromide moiety readily participates in the Suzuki coupling.

The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

This reaction is highly tolerant of various functional groups, making it suitable for complex molecules. The table below illustrates the versatility of the Suzuki-Miyaura coupling with various aryl bromides.

| Aryl Bromide Substrate | Boronic Acid/Ester Partner | Palladium Catalyst | Base | Product Type | Reference |

|---|---|---|---|---|---|

| Bromobenzene | Phenylboronic acid | PEPPSI-type Pd-NHC complexes | KOH | Biphenyl | libretexts.org |

| ortho-Bromoaniline | Benzyl boronic ester | CataXCium A Pd G3 | K3PO4 | 2-Benzylaniline derivative | |

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 4-Phenyl-6H-1,2-oxazine | researchgate.net |

| Bromoquinoline | Pyridine boronic acid | Pd(0) complex | Not specified | Bipyridyl-quinoline | nih.gov |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The brominated aromatic center of this compound is an excellent substrate for this transformation, allowing for the direct introduction of an alkynyl moiety.

The mechanism proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide, which is the active nucleophile for the transmetalation step with the palladium(II) intermediate. Subsequent reductive elimination yields the arylalkyne product and regenerates the Pd(0) catalyst.

The table below provides examples of Sonogashira couplings with aryl bromides.

| Aryl Bromide Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N / Toluene | 4-(Phenylethynyl)-6H-1,2-oxazine | researchgate.net |

| 4-Bromo-6H-1,2-oxazine | Trimethylsilylacetylene | PdCl2(PPh3)2 / CuI | Et3N / Toluene | 4-((Trimethylsilyl)ethynyl)-6H-1,2-oxazine | researchgate.net |

| Aryl Bromide | Terminal Alkyne | Pd(PhCN)2Cl2 / P(t-Bu)3 | Not specified | Internal Alkyne | acs.org |

| Aryl Bromide | Terminal Alkyne | Pd catalyst / CuI | Amine Base | Internal Alkyne | nih.gov |

Beyond Suzuki and Sonogashira couplings, the brominated aromatic core can undergo other important palladium-catalyzed reactions.

The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction provides a direct method for vinylation of the aromatic ring of this compound. The process generally follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and subsequent beta-hydride elimination.

The Stille reaction is a versatile cross-coupling reaction between an organohalide and an organotin compound (organostannane), catalyzed by palladium. organic-chemistry.org It tolerates a wide variety of functional groups and is particularly effective for transformations of highly functionalized molecules. uwindsor.ca The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation (with the organostannane), and reductive elimination. wikipedia.org Vinyl, aryl, and alkyl groups can be transferred from the tin reagent to the aryl bromide. A significant drawback of this method is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

The table below outlines typical components for a Stille reaction involving an aryl bromide.

| Electrophile (R1-X) | Organostannane (R2-SnR3) | Palladium Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Aryl Bromide | Vinylstannane | Pd(PPh3)4 | Forms a styrene (B11656) derivative | organic-chemistry.orgwikipedia.org |

| Aryl Bromide | Arylstannane | Pd(OAc)2/Dabco | Forms a biaryl compound | organic-chemistry.org |

| Aryl Bromide | Alkynylstannane | Pd(0) complexes | Forms an arylalkyne | wikipedia.org |

| Aryl Bromide | Alkylstannane | Pd(0) complexes | Forms an alkylated arene | wikipedia.org |

Derivatization Strategies for Enhanced Analytical Characterization

The inherent chemical structure of this compound, featuring a polar N'-hydroxy group and an amidine functionality, presents opportunities for targeted chemical modifications. These modifications are crucial for overcoming analytical challenges such as poor volatility and weak detector response.

Formation of Trimethylsilyl (B98337) and Other Silylated Derivatives for Chromatography

Gas chromatography is a powerful technique for the separation of volatile compounds. However, the high polarity and low volatility of this compound, due to the presence of active hydrogen atoms on the N'-hydroxy and amidine groups, make its direct analysis by GC challenging. Silylation is a common derivatization technique used to replace these active hydrogens with a non-polar trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the compound. chemicalbook.com

The reaction typically involves a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). chemicalbook.comcymitquimica.com These reagents react with the hydroxyl and amine protons of this compound to form a more volatile derivative. The resulting silylated derivative exhibits reduced polarity and a lower boiling point, making it amenable to GC analysis. chemicalbook.com While direct studies on the silylation of this compound are not extensively documented, the derivatization of a related compound, 4-bromo-N-(trimethylsilyl)benzamide, has been reported, highlighting the feasibility of this approach for bromo-substituted benzamide (B126) structures. nih.gov

Table 1: Common Silylating Agents and Their Applications

| Silylating Agent | Abbreviation | Target Functional Groups |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyls, carboxyls, amines, amides |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyls, carboxyls, amines, amides |

| N-trimethylsilylimidazole | TMSI | Hydroxyls, carboxylic acids |

| Trimethylchlorosilane | TMCS | Catalyst for hindered groups |

This table provides a summary of common silylating agents and the functional groups they typically derivatize, which are relevant for the derivatization of this compound.

The resulting trimethylsilyl derivative of this compound can then be readily analyzed by GC-mass spectrometry (GC-MS), allowing for its quantification and structural elucidation. It is important to note that incomplete derivatization can lead to the formation of multiple products and analytical artifacts. echemi.com Therefore, optimization of the reaction conditions, such as temperature, reaction time, and reagent concentration, is critical for achieving complete and reproducible derivatization.

Introduction of Chromophoric and Fluorophoric Tags for Detection

For analysis by high-performance liquid chromatography (HPLC), particularly with ultraviolet-visible (UV-Vis) or fluorescence detection, the introduction of a chromophoric or fluorophoric tag can significantly enhance the sensitivity and selectivity of the method. The inherent UV absorbance of the benzene (B151609) ring in this compound may provide some level of detection; however, for trace analysis, derivatization is often necessary.

The presence of the N'-hydroxy and primary amine groups in the amidoxime moiety offers reactive sites for the attachment of labeling reagents. While specific derivatization of this compound with such tags is not widely reported, general principles of amine and hydroxyl derivatization can be applied. For instance, reagents containing a nitroaromatic group, such as 4-nitrobenzoyl chloride, could be reacted with the N'-hydroxy group to introduce a strong chromophore, thereby increasing its molar absorptivity and improving detection limits in UV-Vis spectrophotometry. researchgate.net

Fluorophoric tagging offers even greater sensitivity. Reagents such as dansyl chloride or fluorescamine (B152294) could potentially react with the primary amine of the amidine group to yield highly fluorescent derivatives. This approach is commonly used for the sensitive detection of amines and amino acids in complex matrices. The selection of the labeling reagent depends on the desired spectroscopic properties (excitation and emission wavelengths) and the compatibility with the chromatographic conditions.

Table 2: Potential Chromophoric and Fluorophoric Tagging Reagents

| Reagent | Type | Target Functional Group |

| 4-Nitrobenzoyl chloride | Chromophoric | Hydroxyl, Amine |

| Dansyl chloride | Fluorophoric | Amine |

| Fluorescamine | Fluorophoric | Amine |

| N-Succinimidyl-4-nitrophenylacetate | Chromophoric | Amine |

This table lists potential reagents for introducing chromophoric and fluorophoric tags to this compound, based on the reactivity of its functional groups.

The successful application of this strategy would enable the development of highly sensitive HPLC methods for the quantification of this compound in various samples.

Chiral Derivatization for Enantiomeric Separation and Analysis

The structure of this compound possesses the potential for chirality, particularly due to the presence of the N'-hydroxy group and the C=N double bond, which can lead to the existence of stereoisomers (E/Z isomers) and potentially enantiomers if a chiral center is introduced or present. The separation and analysis of such stereoisomers are crucial in many fields, including pharmacology and toxicology.

Chiral derivatization is a powerful technique for the separation of enantiomers on a non-chiral chromatographic column. This involves reacting the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated using conventional achiral chromatography, such as reversed-phase HPLC. nih.gov

For this compound, the N'-hydroxy group or the primary amine of the amidine could be targeted for chiral derivatization. Commonly used chiral derivatizing agents for amines and hydroxyls include chiral isocyanates, such as (R)-(+)-α-methylbenzyl isocyanate or (S)-(-)-α-methylbenzyl isocyanate. cymitquimica.comnih.gov Reaction with one of these enantiomerically pure reagents would convert the potential enantiomers of the analyte into a pair of diastereomers, which could then be separated and quantified. nih.gov

The choice of the chiral derivatizing agent is critical and should result in stable diastereomers with sufficient resolution in the chosen chromatographic system. The development of such a method would be invaluable for studying the stereochemistry and potential stereoselective properties of this compound.

Mechanistic Investigations of Reactions Involving 4 Bromo N Hydroxybenzenecarboximidamide

Experimental Elucidation of Reaction Mechanisms

Experimental approaches to understanding the reaction mechanisms of 4-bromo-N'-hydroxybenzenecarboximidamide and related amidoximes focus on identifying key transient species and measuring the rates of individual reaction steps.

A common and well-documented reaction of amidoximes, including the 4-bromo derivative, is their conversion to 1,2,4-oxadiazoles through reaction with acylating agents. nih.govresearchgate.net The generally accepted mechanism for this transformation proceeds through a critical intermediate, an O-acylamidoxime. nih.gov

The typical reaction sequence is as follows:

O-Acylation: The nucleophilic hydroxylamine (B1172632) oxygen of this compound attacks an acylating agent (e.g., an acid chloride or anhydride). This step forms the O-acylamidoxime intermediate.

Cyclodehydration: The O-acylamidoxime intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole (B8745197) ring. researchgate.net

The isolation and characterization of the O-acylamidoxime intermediate is a key piece of evidence for this mechanistic pathway. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for identifying these transient species. For instance, in a related synthesis, the formation of an O-acylamidoxime was confirmed before its subsequent cyclization. nih.gov While specific studies on the 4-bromo derivative are not widely detailed, the reaction of an amidoxime (B1450833) with 4-bromobenzoic acid to yield a 1,2,4-oxadiazole has been reported, proceeding through this intermediate pathway. ipbcams.ac.cn

In some synthetic protocols, the O-acylamidoxime intermediate is not isolated but is generated in situ before cyclization. researchgate.net The choice of reaction conditions, such as the solvent and the presence of a base, can significantly influence the stability and reactivity of this intermediate.

The rate of the reaction can be monitored by tracking the disappearance of reactants or the appearance of products over time using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). By systematically varying the concentrations of the reactants and any catalysts, a rate law can be determined. The rate law provides a mathematical expression of how the reaction rate depends on the concentration of each species.

While specific kinetic data for this compound is scarce in the literature, studies on analogous systems provide insight. For example, kinetic investigations into the hydrolysis of related esters have been conducted to determine reaction orders and rate coefficients. nih.gov The principles of these studies are directly applicable to investigating the reactions of the title compound.

A hypothetical kinetic experiment for the reaction of this compound with an acylating agent might yield data as presented in the interactive table below. Such data would be used to deduce the order of the reaction with respect to each reactant.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound This table presents illustrative data for the purpose of explaining kinetic analysis, as specific experimental data for this exact reaction is not readily available in published literature.

| Experiment | Initial [this compound] (M) | Initial [Acylating Agent] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

From this hypothetical data, one could infer that the reaction is first-order with respect to this compound and zero-order with respect to the acylating agent, suggesting that the rate-limiting step may involve a unimolecular transformation of an intermediate formed from the amidoxime.

Computational Approaches to Mechanistic Understanding

Computational chemistry provides powerful tools for exploring reaction mechanisms at a molecular level, offering insights that can be difficult to obtain through experiments alone. youtube.com

Density Functional Theory (DFT) is a widely used computational method to model chemical reactions. nih.gov It can be used to calculate the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical structure for understanding reaction kinetics.

By locating the transition state for each step in a proposed mechanism, the activation energy (energy barrier) can be calculated. The step with the highest activation energy corresponds to the rate-limiting step of the reaction. For the formation of a 1,2,4-oxadiazole from this compound, computational chemists could model the transition states for both the initial O-acylation and the subsequent cyclodehydration.

A DFT study on the photoinduced rearrangements of other substituted 1,2,4-oxadiazoles illustrates this approach, where calculations were used to determine the relative energies of intermediates and transition states to rationalize the observed product distribution. nih.gov While not on the title compound, this work demonstrates the power of computational analysis in mechanistic chemistry. The results of such a computational study are often presented in an energy profile diagram.

Table 2: Illustrative Calculated Energy Barriers for a Two-Step Reaction This table provides example data from a hypothetical DFT study on a related amidoxime cyclization to illustrate the concept of activation energy barriers.

| Reaction Step | Reactant(s) | Transition State | Product(s) | Calculated Activation Energy (kcal/mol) |

| 1. O-Acylation | Amidoxime + Acyl Chloride | TS1 | O-Acylamidoxime | 15.2 |

| 2. Cyclodehydration | O-Acylamidoxime | TS2 | 1,2,4-Oxadiazole + H₂O | 22.5 |

Computational models can also be used to investigate the influence of catalysts and solvents on the reaction mechanism. A catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. The explicit inclusion of catalyst and solvent molecules in the computational model can reveal specific interactions, such as hydrogen bonding, that stabilize the transition state.

For instance, the synthesis of 1,2,4-oxadiazoles is often carried out in the presence of a base. nih.gov Computational studies can model the role of the base in deprotonating the amidoxime, making it a more potent nucleophile for the initial acylation step. Similarly, the effect of different solvents on the reaction energetics can be simulated using implicit or explicit solvent models, helping to explain why certain solvents are more effective for a given transformation. These computational insights are invaluable for the rational design of more efficient synthetic protocols.

Advanced Computational Chemistry and Molecular Modeling of 4 Bromo N Hydroxybenzenecarboximidamide

Prediction of Spectroscopic Parameters

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the structural features of a molecule. When coupled with computational methods like Density Functional Theory (DFT), a detailed and accurate assignment of the vibrational modes can be achieved. nih.gov

Theoretical calculations, typically using software packages like Gaussian, are employed to compute the harmonic vibrational frequencies of the molecule in its ground state. researchgate.net These calculations provide a predicted vibrational spectrum that can be compared with experimental data. The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the nuclear positions. nih.gov

For a molecule like 4-bromo-N'-hydroxybenzenecarboximidamide, the vibrational spectrum would be characterized by several key stretching and bending modes. For instance:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. nih.govresearchgate.net

N-H and O-H Stretching: The N-H stretching vibrations are generally found in the 3500–3300 cm⁻¹ range, while O-H stretching is also expected in this high-frequency region, often as a broad band. nih.gov

C=N Stretching: The carbon-nitrogen double bond (imidamide group) would exhibit a characteristic stretching frequency.

C-Br Stretching: The vibration of the carbon-bromine bond is expected at lower frequencies, typically in the range of 650-395 cm⁻¹. researchgate.net

Benzene (B151609) Ring Vibrations: The phenyl ring will have characteristic in-plane and out-of-plane bending and stretching modes.

A potential energy distribution (PED) analysis is often performed to provide a quantitative assignment of each vibrational mode to the corresponding spectral peak. nih.gov However, without specific published studies on this compound, a data table of its precise experimental and calculated vibrational frequencies cannot be compiled.

Table 1: Representative Vibrational Modes and Typical Frequency Ranges

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H / O-H | Stretching | 3500 - 3300 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=N (Imidamide) | Stretching | ~1680 - 1620 |

| C-N | Stretching | 1380 - 1260 |

| C-Br | Stretching | 650 - 395 |

This table is illustrative and based on general spectroscopic principles, not on specific experimental data for this compound.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Theoretical Framework for Ligand-Target Binding Affinity Prediction

The primary goal of molecular docking is to estimate the binding affinity between a ligand and a protein target. This is often expressed as a scoring function, which calculates a value that approximates the binding free energy. A more negative score typically indicates a stronger and more favorable binding interaction. nih.gov

The prediction of binding affinity is a complex process that must account for various factors, including:

Energetic Contributions: This involves evaluating the intermolecular forces such as electrostatic interactions, van der Waals forces, and hydrogen bonds between the ligand and the protein.

Solvation Effects: The desolvation of both the ligand and the protein's binding site upon complex formation is a critical component of the binding free energy.

Entropic Effects: Changes in conformational entropy of both the ligand and the protein upon binding also play a significant role.

While docking provides a rapid assessment, more rigorous methods like Molecular Dynamics (MD) simulations can offer a more detailed and dynamic picture of the protein-ligand complex, allowing for the calculation of binding free energies with higher accuracy, although at a much greater computational cost. cymitquimica.com

Elucidation of Specific Interaction Modes with Enzyme Active Sites

The active site of an enzyme is a specific region, usually a pocket or cleft, where the substrate binds and the chemical reaction is catalyzed. researchgate.net Molecular docking simulations can elucidate the specific interactions that stabilize the ligand within this active site.

For this compound, a docking study would reveal key interactions, such as:

Hydrogen Bonding: The N'-hydroxy and the imidamide groups are potent hydrogen bond donors and acceptors, likely forming critical hydrogen bonds with amino acid residues like aspartate, glutamate, serine, or asparagine in an enzyme's active site.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute significantly to binding affinity.

Hydrophobic Interactions: The bromo-phenyl ring can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues such as phenylalanine, tyrosine, tryptophan, or leucine. nih.gov

By analyzing the docked pose, researchers can identify the key residues involved in binding, understand the structural basis for the ligand's affinity and selectivity, and propose modifications to improve its inhibitory potential. nih.gov Without specific molecular docking studies performed on this compound against a particular enzyme, a detailed table of its binding interactions and affinity scores cannot be provided.

Table 2: Potential Interacting Residues in an Enzyme Active Site

| Interaction Type | Ligand Moiety | Potential Amino Acid Residues |

| Hydrogen Bonding | -OH, -NH₂, =N- | Asp, Glu, Ser, Thr, Asn, Gln, His |

| Halogen Bonding | -Br | Carbonyl oxygens, Lewis bases |

| Hydrophobic/π-stacking | Phenyl Ring | Phe, Tyr, Trp, Leu, Val, Ala |

This table is a generalized representation of potential interactions and does not reflect results from any specific study on this compound.

Strategic Applications of 4 Bromo N Hydroxybenzenecarboximidamide in Advanced Organic Synthesis

Function as a Versatile Building Block for Diverse Chemical Structuresthieme.dehilarispublisher.com

Organic building blocks are fundamental molecular units used to construct more complex compounds. 4-bromo-N'-hydroxybenzenecarboximidamide serves as an exemplary building block due to its inherent chemical features: the amidoxime (B1450833) group is a precursor to various heterocyclic systems, and the bromo-substituted phenyl ring offers a site for further chemical modification. cymitquimica.comresearchgate.net

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science, with applications ranging from pharmaceuticals to organic LEDs. kit.edu this compound is a key starting material for synthesizing several important classes of these compounds, most notably 1,2,4-oxadiazoles.

The synthesis of 1,2,4-oxadiazoles typically involves the reaction of an amidoxime with an acylating agent. researchgate.net The amidoxime, in this case, this compound, provides three of the five atoms for the heterocyclic ring. The general route proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the final 3,5-disubstituted 1,2,4-oxadiazole (B8745197). nih.gov In this product, the 4-bromophenyl group is positioned at the C3 position of the oxadiazole ring.

A variety of methods have been developed for this transformation, highlighting the versatility of the amidoxime precursor. These include reactions with carboxylic acids activated by coupling agents, acyl chlorides, carboxylic acid anhydrides, and even carboxylic acid esters under superbase conditions. nih.gov Furthermore, one-pot procedures have been developed where nitriles are converted in situ to the amidoxime, which then reacts with other components to form the oxadiazole. organic-chemistry.org

The following table summarizes representative syntheses of 1,2,4-oxadiazoles starting from an amidoxime precursor like this compound.

| Reagent Partner | Activating Agent/Catalyst | Resulting Heterocycle | Reference |

| Carboxylic Acids | Coupling agents (EDC, T3P, etc.) | 3-(4-bromophenyl)-5-substituted-1,2,4-oxadiazole | nih.gov |

| Acyl Chlorides | Pyridine or TBAF | 3-(4-bromophenyl)-5-substituted-1,2,4-oxadiazole | nih.gov |

| Carboxylic Acid Esters | NaOH/DMSO (Superbase) | 3-(4-bromophenyl)-5-substituted-1,2,4-oxadiazole | nih.gov |

| Organic Nitriles | PTSA-ZnCl₂ | 3-(4-bromophenyl)-5-substituted-1,2,4-oxadiazole | organic-chemistry.org |

| Meldrum's Acid | Microwave Irradiation | 3-(4-bromophenyl)-5-(acetonyl)-1,2,4-oxadiazole | organic-chemistry.org |

This table is illustrative of general methods applicable to this compound.

Beyond oxadiazoles (B1248032), the amidoxime functionality can be used to access other heterocyclic systems, and the bromo-substituent is often incorporated in the synthesis of other nitrogen-containing heterocycles like quinazolines, where bromo-anilines are common starting materials. nih.govresearchgate.net

In complex molecule synthesis, this compound serves as a crucial intermediate. Its utility is evident in both convergent and divergent synthetic strategies.

A prime example of its role as an intermediate is in the multi-step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. A typical sequence involves the conversion of a nitrile (e.g., 4-bromobenzonitrile) to the amidoxime (this compound) using hydroxylamine (B1172632). nih.gov This stable intermediate is then coupled with a carboxylic acid to form an O-acylamidoxime, which is subsequently cyclized to the target oxadiazole. nih.gov This step-wise approach allows for purification at intermediate stages and the controlled assembly of the final product.

The true versatility of the bromo-substituent becomes apparent in divergent synthesis. A common intermediate, such as 3-(4-bromophenyl)-5-alkyl-1,2,4-oxadiazole, can be synthesized on a large scale. The bromine atom then acts as a versatile chemical handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a diverse library of analogues from a single precursor, where the bromo group is replaced by a wide array of different functional groups and molecular fragments. This approach is highly efficient for exploring structure-activity relationships in drug discovery.

The following table illustrates a potential divergent synthesis scheme starting from a common bromo-substituted oxadiazole intermediate.

| Common Intermediate | Coupling Reaction | Reagent | Product Class |

| 3-(4-bromophenyl)-1,2,4-oxadiazole | Suzuki Coupling | Arylboronic acid | 3-(biphenyl-4-yl)-1,2,4-oxadiazole derivatives |

| 3-(4-bromophenyl)-1,2,4-oxadiazole | Sonogashira Coupling | Terminal alkyne | 3-(4-(alkynyl)phenyl)-1,2,4-oxadiazole derivatives |

| 3-(4-bromophenyl)-1,2,4-oxadiazole | Buchwald-Hartwig Amination | Amine | 3-(4-(amino)phenyl)-1,2,4-oxadiazole derivatives |

| 3-(4-bromophenyl)-1,2,4-oxadiazole | Heck Coupling | Alkene | 3-(4-(alkenyl)phenyl)-1,2,4-oxadiazole derivatives |

Scaffold Development for Structure-Reactivity Relationship (SRR) Investigations

The structure of this compound is well-suited for developing molecular scaffolds to investigate structure-reactivity relationships (SRR). In SRR studies, chemists systematically modify a core structure to understand how changes in molecular features affect chemical reactivity or biological activity.

The 4-bromophenyl group is central to this application. The bromine atom exerts a specific electronic influence on the molecule; it is electron-withdrawing through induction and weakly deactivating, which modifies the reactivity of the attached amidoxime group. By synthesizing a series of analogues where the bromine is replaced by various other substituents (e.g., electron-donating groups like methoxy, or other halogens), a systematic study can be conducted. This allows researchers to probe how the electronic environment of the phenyl ring affects the pKa, nucleophilicity, and reaction kinetics of the amidoxime functional group during heterocycle formation.

Furthermore, the amidoxime moiety itself can be modified. N-substituted hydroxyamidines are known to act as bidentate ligands, forming stable complexes with metal ions. researchgate.net The electronic properties dictated by the 4-bromophenyl scaffold influence the coordination chemistry of these ligands. Systematic variation of the aryl substituent allows for fine-tuning the electronic delocalization and ligand field strength, providing valuable data on how scaffold structure impacts the properties of the resulting metal complexes. researchgate.net The defined twist angle between the phenyl ring and the amidoxime group, influenced by steric and electronic factors, is another structural parameter that can be correlated with reactivity. researchgate.net

Enabling Reagent in the Development of Novel Synthetic Methodologies

This compound and similar amidoximes often serve as benchmark substrates when developing new synthetic methods. When chemists devise a new catalyst, a novel set of reaction conditions, or an entirely new synthetic strategy, they must demonstrate its effectiveness and scope using well-behaved, representative starting materials.

For instance, in the development of new catalytic systems for 1,2,4-oxadiazole synthesis, such as the use of PTSA-ZnCl₂, this compound could be used as a model substrate to test the efficiency, yield, and purity of the reaction under the new protocol. organic-chemistry.org Its straightforward reactivity and the ease of characterization of its products (often crystalline solids) make it an ideal test case.

A significant advancement in synthetic methodology is the development of DNA-encoded library (DEL) technology. In this field, a multistep synthesis was developed for creating 3,5-disubstituted 1,2,4-oxadiazoles on DNA conjugates. nih.gov The process involved the on-DNA conversion of an aryl nitrile to an amidoxime, followed by acylation and cyclodehydration. The principles underlying this novel, water-compatible, multi-step synthesis rely on the fundamental reactivity of the amidoxime functional group, as found in this compound. This demonstrates how the compound's core structure enables the development of cutting-edge synthetic platforms for high-throughput chemistry. nih.gov

Similarly, the exploration of one-pot reactions, such as those using superbase media or Vilsmeier reagents for oxadiazole formation, would rely on substrates like this compound to validate the methodology and explore its tolerance for different functional groups. nih.gov

Exploration of Biological Interactions and Mechanistic Insights for 4 Bromo N Hydroxybenzenecarboximidamide

Molecular Basis of Enzyme Interactions and Modulation

Studies on Interaction with Proteases and Other Enzyme Classes

There is currently no available scientific literature detailing specific interaction studies between 4-bromo-N'-hydroxybenzenecarboximidamide and proteases or any other class of enzymes. While the amidoxime (B1450833) functional group, which is present in the molecule, is known to be a structural motif in various enzyme inhibitors, specific research on the 4-bromo substituted derivative is absent.

Investigation of Modulatory Effects on Biochemical Pathways at a Molecular Level

Information regarding the modulatory effects of this compound on biochemical pathways at a molecular level is not documented in available research. Consequently, there are no established mechanisms of action or identified cellular signaling cascades that are influenced by this compound.

Protein Binding Studies and Methodologies for Target Identification

There are no published studies on the protein binding profile of this compound. Methodologies for identifying its potential protein targets, such as affinity chromatography, mass spectrometry-based approaches, or computational docking simulations, have not been applied or reported for this specific molecule.

Biochemical Impact via Molecular Interactions (e.g., inhibition mechanisms, binding site analysis)

Due to the absence of studies on its interaction with specific enzymes or proteins, there is no information on the biochemical impact of this compound. Therefore, details regarding its potential inhibition mechanisms (e.g., competitive, non-competitive) and analyses of its binding sites are not available.

Advanced Spectroscopic and Analytical Characterization in Research of 4 Bromo N Hydroxybenzenecarboximidamide

High-Resolution Mass Spectrometry for Precise Molecular Identification and Adduct Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 4-bromo-N'-hydroxybenzenecarboximidamide. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a compound's elemental formula.

For this compound (C₇H₇BrN₂O), HRMS can verify its elemental composition by comparing the experimentally measured mass to the calculated theoretical exact mass. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. nih.gov Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by approximately 2 Da, providing a clear signature for the presence of a single bromine atom in the molecule. nih.gov

When analyzed by techniques like electrospray ionization (ESI), the compound can be observed as various protonated or adducted species. Common adducts include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. HRMS can precisely identify these adducts, further confirming the molecular weight of the parent compound.

Table 8.1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) | Isotopic Pattern |

|---|---|---|---|

| [M] | C₇H₇⁷⁹BrN₂O | 213.9796 | - |

| [M] | C₇H₇⁸¹BrN₂O | 215.9776 | - |

| [M+H]⁺ | C₇H₈⁷⁹BrN₂O⁺ | 214.9874 | Doublet peak, ~1:1 ratio |

| [M+H]⁺ | C₇H₈⁸¹BrN₂O⁺ | 216.9854 | Doublet peak, ~1:1 ratio |

| [M+Na]⁺ | C₇H₇⁷⁹BrN₂NaO⁺ | 236.9694 | Doublet peak, ~1:1 ratio |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure of a compound in solution. slideshare.net Through ¹H NMR and ¹³C NMR experiments, the chemical environment, connectivity, and number of hydrogen and carbon atoms in this compound can be established.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons on the heteroatoms of the amidoxime (B1450833) group. The 1,4-disubstituted (para) benzene (B151609) ring should produce a characteristic pattern, typically two doublets, due to the coupling between adjacent aromatic protons. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and will appear as broad singlets, with chemical shifts that can vary depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are anticipated. The para-substituted benzene ring will show four signals: two for the protonated carbons and two for the quaternary carbons (one bonded to the amidoxime group and one to the bromine). The chemical shift of the carbon atom bonded to bromine (C-Br) is influenced by the 'heavy atom effect', which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The carbon of the central carboximidamide functional group will have a characteristic downfield chemical shift.

Table 8.2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.50 - 7.70 | Doublet | 2H, Aromatic protons ortho to Bromine |

| ¹H | 7.40 - 7.60 | Doublet | 2H, Aromatic protons meta to Bromine |

| ¹H | 5.00 - 6.00 | Broad Singlet | 2H, Amino group (-NH₂) |

| ¹H | 9.00 - 10.00 | Broad Singlet | 1H, Hydroxyl group (-OH) |

| ¹³C | 145 - 155 | Singlet | Carboximidamide Carbon (-C(NOH)NH₂) |

| ¹³C | 130 - 135 | Singlet | Aromatic Carbon (C-Br) |

| ¹³C | 131 - 133 | Doublet | Aromatic Carbons (CH) |

| ¹³C | 128 - 130 | Doublet | Aromatic Carbons (CH) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov However, compounds must be volatile and thermally stable to be analyzed by GC. jfda-online.com this compound, with its polar hydroxyl (-OH) and amino (-NH₂) functional groups, is non-volatile and prone to thermal degradation at the high temperatures used in a GC injection port.

To overcome this limitation, chemical derivatization is employed. researchgate.netspectroscopyonline.com This process converts the polar functional groups into less polar, more volatile, and more thermally stable analogues. researchgate.net A common method is silylation, which involves reacting the analyte with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction replaces the active hydrogens on the oxygen and nitrogen atoms with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.commdpi.com

The resulting derivatized compound is sufficiently volatile for GC-MS analysis. It can be separated from other components in a mixture on the GC column and subsequently identified by its mass spectrum. The mass spectrum of the derivatized molecule will show a molecular ion peak corresponding to the TMS-derivative and produce characteristic fragment ions that aid in structural confirmation. nih.gov

Table 8.3: Overview of GC-MS Derivatization for this compound

| Parameter | Description |

|---|---|

| Rationale for Derivatization | To increase volatility and thermal stability by converting polar -OH and -NH₂ groups into nonpolar derivatives suitable for GC analysis. jfda-online.comresearchgate.net |

| Common Derivatization Method | Silylation (e.g., using BSTFA to form trimethylsilyl (TMS) ethers and amines). sigmaaldrich.com |

| Reaction | The active hydrogens of the hydroxyl and amino groups are replaced by TMS groups. |

| Analytical Advantage | The derivatized compound can be readily separated and analyzed by GC-MS, providing both retention time data and mass spectral information for confident identification. nih.gov |

X-ray Crystallography of Related Benzamidoxime (B57231) Analogues for Insights into Solid-State Structure

While a specific crystal structure for this compound may not be publicly available, significant insights into its solid-state conformation and intermolecular interactions can be gained by examining the crystal structures of closely related analogues. X-ray crystallography provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice. nih.govnih.gov

Studies on analogues such as benzamide (B126) oxime and 4-bromo-N-phenylbenzamidoxime reveal common structural motifs. nih.govresearchgate.net Molecules in this class frequently form centrosymmetric dimers in the solid state. nih.govnih.gov This dimerization is driven by strong intermolecular hydrogen bonds, typically between the hydroxyl group of one molecule and the nitrogen atom of an adjacent molecule (O-H···N). researchgate.net

The planarity of the molecule is another important feature. There is typically a dihedral angle between the plane of the benzene ring and the mean plane of the amidoxime group. In benzamide oxime, this angle is 20.2°, while in 4-bromo-N-phenylbenzamidoxime, it is 34.4°. nih.govresearchgate.net It is reasonable to infer that this compound would adopt a similar non-planar conformation and participate in extensive hydrogen bonding to form stable supramolecular structures in the crystal.

Table 8.4: Crystallographic Data of Related Benzamidoxime Analogues

| Compound | Crystal System | Key Intermolecular Interaction | Dihedral Angle (Benzene Ring to Amidoxime Group) | Reference |

|---|---|---|---|---|

| Benzamide oxime | Monoclinic | N-H···O and O-H···N hydrogen bonds forming a 2D network | 20.2 (3)° | researchgate.net |

| 4-Bromo-N-phenylbenzamidoxime | Monoclinic | O-H···N hydrogen bonds forming centrosymmetric dimers | 34.4 (1)° | nih.govnih.gov |

Future Research Directions and Perspectives on 4 Bromo N Hydroxybenzenecarboximidamide

Development of More Sustainable and Green Synthetic Routes

The pharmaceutical and chemical industries are increasingly under pressure to adopt environmentally responsible practices. jddhs.com Future research must prioritize the development of sustainable and green synthetic methodologies for 4-bromo-N'-hydroxybenzenecarboximidamide, moving away from traditional routes that may involve hazardous reagents and generate significant waste. jddhs.comjnsparrowchemical.com

Key areas of focus should include:

Alternative Solvents: Investigating the use of green solvents such as water, ethanol (B145695), or supercritical fluids to replace chlorinated solvents like dichloromethane, which has been used in related syntheses. chemicalbook.com

Catalytic Methods: Developing catalytic approaches, including biocatalysis, to improve efficiency and reduce the need for stoichiometric reagents. jddhs.com Enzymatic catalysis, for instance, can facilitate reactions under mild conditions, thereby lowering energy consumption. jnsparrowchemical.com

Energy Efficiency: Exploring energy-efficient techniques like microwave-assisted synthesis or continuous flow processing. jddhs.com These methods can significantly reduce reaction times and improve yields, contributing to a more sustainable process.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. unibo.it This involves minimizing the formation of byproducts, a common challenge in existing synthetic methods for similar bromo-aromatic compounds. researchgate.net

Expansion of Reactivity Profiles for Broadening Synthetic Utility

The synthetic potential of this compound is largely untapped. Future studies should aim to systematically expand its known reactivity profile. The molecule possesses two primary reactive sites: the amidoxime (B1450833) moiety and the bromo-substituted aromatic ring.

Amidoxime Group Chemistry: The N'-hydroxycarboximidamide group is a versatile precursor for synthesizing various heterocyclic compounds, such as oxadiazoles (B1248032) and triazoles, which are important scaffolds in medicinal chemistry. researchgate.net It can also act as a bidentate ligand, forming stable chelate complexes with metal ions, suggesting applications in coordination chemistry and materials science. researchgate.net

Aryl Bromide Functionalization: The bromine atom serves as a highly valuable synthetic handle for carbon-carbon and carbon-heteroatom bond formation. A primary focus should be on its use in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. mdpi.comnih.gov These reactions would allow for the introduction of a wide array of substituents, enabling the creation of large libraries of derivatives for screening. For instance, Suzuki coupling has been successfully used to arylate similar N-(4-bromophenyl) carboxamides to produce novel compounds. nih.gov

In-Depth Mechanistic Exploration of Undiscovered Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes. For this compound, several reaction pathways warrant in-depth mechanistic investigation.

Future research should focus on:

Mechanism of Formation: Elucidating the precise mechanism of its synthesis, for example, from the corresponding imidoyl chloride, to better control purity and yield. researchgate.net

Cyclization Pathways: Studying the kinetics and transition states of its cyclization reactions to form various heterocycles. This would involve a combination of experimental kinetic studies and computational modeling to map out the energy landscapes of competing pathways.

Influence of Substituents: Investigating how the electronic properties of the bromo-substituent, and potentially other groups introduced via cross-coupling, influence the reactivity of the amidoxime moiety, and vice versa.

Advanced Computational Design of Derivatives with Tunable Electronic and Steric Properties

Computational chemistry offers powerful tools for the rational design of novel molecules, saving significant time and resources compared to traditional trial-and-error synthesis. Future work should leverage advanced computational methods to design derivatives of this compound with specific, tailored properties.

Promising computational approaches include:

Molecular Docking: Using molecular docking simulations to predict the binding affinities and modes of interaction of designed derivatives with specific biological targets, such as enzymes or receptors. mdpi.comnih.gov This has been applied to similar structures to identify potential inhibitors of targets like alkaline phosphatase. mdpi.com

ADME/Tox Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of virtual compounds. Tools like SwissADME can be used to evaluate parameters based on Lipinski's rules of five and identify potential Pan-Assay Interference Compounds (PAINS). mdpi.com

Quantum Mechanical Calculations: Performing density functional theory (DFT) calculations to understand the electronic structure, electrostatic potential, and frontier molecular orbitals (HOMO/LUMO) of the parent compound and its derivatives. This knowledge is crucial for tuning the molecule's electronic properties and reactivity for applications in materials science or as a therapeutic agent.

Interactive Table: Future Research Focus for this compound

| Research Direction | Key Objective | Methodologies | Potential Outcome |

|---|---|---|---|

| Green Synthesis | Develop eco-friendly synthetic routes. | Microwave/flow chemistry, biocatalysis, green solvents. | Reduced waste, lower energy use, improved safety. |

| Reactivity Expansion | Broaden the scope of known chemical transformations. | Cross-coupling reactions (Suzuki, Heck), heterocycle synthesis. | Diverse library of novel chemical derivatives. |

| Mechanistic Studies | Understand the pathways of key reactions. | Kinetic analysis, computational modeling (DFT). | Optimized reaction conditions and predictive control. |

| Computational Design | Rationally design derivatives with tailored properties. | Molecular docking, ADME/Tox prediction, QM calculations. | High-potential drug candidates and functional materials. |

| Biological Interactions | Investigate interactions with biomolecules. | X-ray crystallography, NMR spectroscopy, docking. | Identification of biological targets and action mechanisms. |

Investigation of Broader Molecular Interactions within Complex Biological Systems

The potential biological activity of amidoxime-containing compounds is well-documented. researchgate.net A critical future direction is to move beyond simple in vitro assays and investigate the molecular interactions of this compound and its derivatives within more complex biological environments.

Areas for investigation include:

Protein-Ligand Interactions: Identifying specific protein targets and characterizing the binding interactions in detail. Techniques like X-ray crystallography or cryo-electron microscopy could provide high-resolution structures of the compound bound to its biological target. Docking studies on analogous compounds have shown interactions with key residues in enzyme active sites, such as NDM-1. nih.gov

Hydrogen Bonding and Supramolecular Assembly: The amidoxime group can participate in strong hydrogen bonds, such as the intermolecular O—H⋯N bonds that lead to the formation of centrosymmetric dimers. researchgate.net Understanding how these and other non-covalent interactions influence the compound's behavior in a biological milieu, including membrane transport and formulation properties, is crucial.